molecular formula C26H23FN4O B4630170 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline

4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline

Cat. No. B4630170
M. Wt: 426.5 g/mol
InChI Key: NXFBQFIEOKWSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline (referred to as FPQ) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

FPQ is believed to exert its pharmacological effects by binding to and modulating the activity of various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors. FPQ has been shown to have both agonist and antagonist effects on these receptors, depending on the specific receptor subtype and the concentration of FPQ.
Biochemical and Physiological Effects
FPQ has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of intracellular signaling pathways. FPQ has been shown to have both stimulatory and inhibitory effects on these processes, depending on the specific target and the concentration of FPQ.

Advantages and Limitations for Lab Experiments

FPQ has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for various neurotransmitter receptors. However, FPQ also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

Future research directions for FPQ include further investigation of its pharmacological properties and potential therapeutic applications, as well as the development of new and more efficient synthesis methods for FPQ and related compounds. Additionally, research is needed to determine the potential long-term effects of FPQ use and to identify any potential safety concerns associated with its use.

Scientific Research Applications

FPQ has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FPQ has been shown to have potential as a therapeutic agent for the treatment of various disorders, including anxiety, depression, and schizophrenia.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O/c1-18-2-7-24-22(16-18)23(17-25(29-24)19-8-10-28-11-9-19)26(32)31-14-12-30(13-15-31)21-5-3-20(27)4-6-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFBQFIEOKWSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline

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